molecular formula C11H15NO4 B257270 2-(morpholin-4-yl)ethyl furan-2-carboxylate

2-(morpholin-4-yl)ethyl furan-2-carboxylate

Cat. No.: B257270
M. Wt: 225.24 g/mol
InChI Key: NTGPBSIPQRWIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(morpholin-4-yl)ethyl furan-2-carboxylate is a compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester typically involves the esterification of furan-2-carboxylic acid with 2-morpholin-4-yl-ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)ethyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl alcohol.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(morpholin-4-yl)ethyl furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)ethyl furan-2-carboxylate is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-morpholin-4-ylethyl furan-2-carboxylate

InChI

InChI=1S/C11H15NO4/c13-11(10-2-1-6-15-10)16-9-5-12-3-7-14-8-4-12/h1-2,6H,3-5,7-9H2

InChI Key

NTGPBSIPQRWIHY-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.